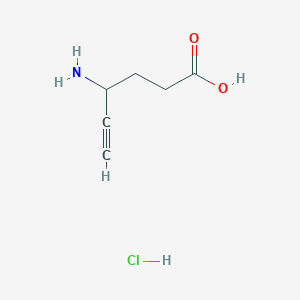
Tris(dibenzylideneacetonyl)bis-palladium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(dibenzylideneacetonyl)bis-palladium: is a widely used organopalladium compound, known for its role as a catalyst in various organic reactions. It is a complex of palladium(0) with dibenzylideneacetone ligands, and it appears as a dark purple to black solid . This compound is particularly significant in the field of synthetic chemistry due to its ability to facilitate a range of coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tris(dibenzylideneacetonyl)bis-palladium is typically synthesized by reacting palladium salts with dibenzylideneacetone ligands . The reaction is carried out under nitrogen atmosphere to prevent oxidation, and the product is purified through filtration and washing with solvents like acetone and ethanol .
Industrial Production Methods: In an industrial setting, the synthesis involves heating a mixture of palladium chloride and dibenzylideneacetone in ethanol, followed by cooling and filtration to obtain the product . The process is optimized to achieve high yield and purity, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Tris(dibenzylideneacetonyl)bis-palladium undergoes various types of reactions, primarily serving as a catalyst in:
Coupling Reactions: Such as Suzuki, Kumada, Negishi, and Buchwald-Hartwig couplings
Arylation and Amination: Including arylation of ketones and Buchwald-Hartwig amination of aryl halides
Fluorination and Carbonylation: Fluorination of allylic chlorides and carbonylation of 1,1-dichloro-1-alkenes.
Common Reagents and Conditions: The compound is used with various reagents like aryl halides, boronic acids, and phosphines under conditions that often involve solvents such as tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) .
Major Products: The major products formed from these reactions include biaryl compounds, aryl amines, and fluorinated organic molecules .
Aplicaciones Científicas De Investigación
Chemistry: Tris(dibenzylideneacetonyl)bis-palladium is extensively used in organic synthesis for forming carbon-carbon and carbon-nitrogen bonds . It is a key catalyst in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, it is used to synthesize bioactive compounds and drug intermediates . Its role in facilitating the formation of complex molecular structures makes it valuable in medicinal chemistry .
Industry: Industrially, it is employed in the production of semiconducting polymers and materials for electronic devices . It is also used in the synthesis of polymer bulk-heterojunction solar cells .
Mecanismo De Acción
Catalytic Mechanism: Tris(dibenzylideneacetonyl)bis-palladium acts as a source of soluble palladium(0), which participates in oxidative addition, transmetalation, and reductive elimination steps in catalytic cycles . These steps are crucial for the formation of new chemical bonds in coupling reactions .
Molecular Targets and Pathways: The compound interacts with various organic substrates, facilitating their transformation into desired products through palladium-catalyzed pathways . The presence of dibenzylideneacetone ligands stabilizes the palladium center, enhancing its reactivity .
Comparación Con Compuestos Similares
- Bis(triphenylphosphine)palladium(II) chloride
- Palladium(II) acetate
- Tetrakis(triphenylphosphine)palladium(0)
Uniqueness: Tris(dibenzylideneacetonyl)bis-palladium is unique due to its high stability and solubility in organic solvents, making it an efficient catalyst for a wide range of reactions . Its ability to facilitate multiple types of coupling reactions distinguishes it from other palladium catalysts .
Propiedades
Fórmula molecular |
C17H14OPd2 |
|---|---|
Peso molecular |
447.1 g/mol |
Nombre IUPAC |
(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;palladium |
InChI |
InChI=1S/C17H14O.2Pd/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;/h1-14H;;/b13-11+,14-12+;; |
Clave InChI |
IBXMKLPFLZYRQZ-VCHVFRDLSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd] |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pd].[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


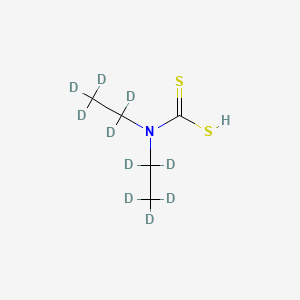

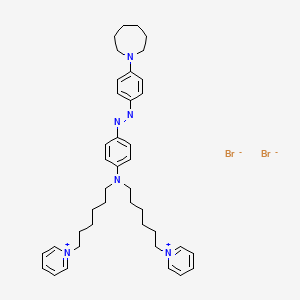

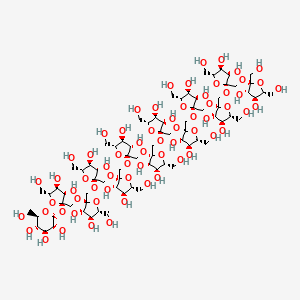
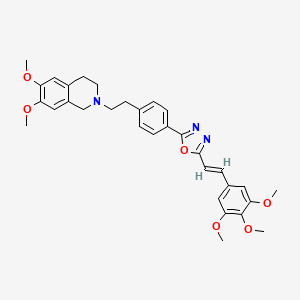


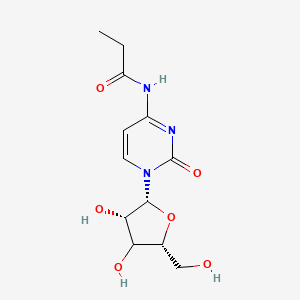
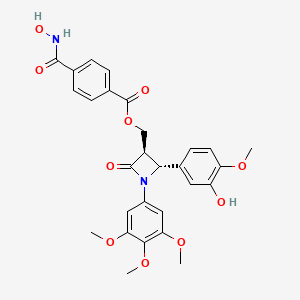
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;hydroiodide](/img/structure/B12394357.png)
